molecular formula C24H38O4 B1220754 Apocholic acid CAS No. 641-81-6

Apocholic acid

Cat. No. B1220754
CAS RN: 641-81-6
M. Wt: 390.6 g/mol
InChI Key: XWJTYEGVQBFZHI-IMPNNSMHSA-N
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Description

Synthesis Analysis

The synthesis of apocholic acid and its derivatives has been a subject of interest due to their potential applications in medicinal chemistry and materials science. For example, allylic oxidation of apocholic acid by N-bromosuccinimide leads to regiospecific formation of 15-keto or 15-hydroxy compounds, depending on experimental conditions (Aranda & Fétizon, 1981). Further, epoxidation and cyclopropanation have been used to obtain intermediates that could lead to specific triterpenic antibiotic structures (Aranda et al., 1986).

Molecular Structure Analysis

Apocholic acid, like other bile acids, features a cyclopentanoperhydrophenanthrene nucleus (steroid nucleus) with side chains and functional groups that determine its physical and chemical properties. The differences in the number and position of hydroxyl groups, as compared to cholic and deoxycholic acids, influence its behavior in molecular assemblies and inclusion compounds, highlighting the role of hydrogen bonding in its interactions (Miyata et al., 2013).

Chemical Reactions and Properties

Apocholic acid can undergo various chemical modifications, including oxidation, epoxidation, and cyclopropanation, to yield a range of derivatives with potential biological and pharmaceutical applications. These reactions are often regio- and stereospecific, leading to compounds with precise configurations that can be critical for their biological activity (Aranda & Fétizon, 1981); (Aranda et al., 1986).

Physical Properties Analysis

The physical properties of apocholic acid, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence and position of hydroxyl groups affect its hydrogen bonding capacity, which in turn influences its solubility in water and organic solvents. These properties are essential for its biological functions and its interaction with other molecules in complex systems.

Chemical Properties Analysis

Apocholic acid's chemical properties, such as acidity, reactivity, and ability to form inclusion compounds, stem from its functional groups and molecular structure. Its role in forming inclusion compounds with various organic compounds through specific arrangements and hydrogen-bonding schemes is particularly noteworthy, as this can influence its behavior in biological systems and potential applications in materials science (Miyata et al., 2013).

Scientific Research Applications

Molecular Assemblies and Hydrogen-bonding

Apocholic acid, along with deoxycholic and cholic acids, demonstrates the capability to include various organic compounds. These acids exhibit characteristic inclusion behaviors with different arrangements and hydrogen-bonding schemes. The structure of apocholic acid is similar to that of its counterparts, differing in hydrogen-bonding groups. This uniqueness of apocholic acid prompts research into its derivatives, with variations in hydroxy groups, side-chain length, and functional groups. Such studies enhance our understanding of molecular assemblies and hydrogen-bonding motifs in these acids (Miyata, Sada, & Yoswathananont, 2013).

Apoptosis and Cancer Cell Death

A notable application of apocholic acid is in the realm of apoptosis and cancer cell death. Research has shown that the functionalized pro-apoptotic peptides, which can target specific subcellular components like mitochondria, can be highly effective in programmed cancer cell death. The dual-targeting capability of these peptides, using agents like folic acid and triphenylphosphonium cation, allows for specific delivery to cancer cell mitochondria. This targeted approach causes serious damage to the mitochondria, leading to mitochondrial dysfunction and triggering apoptosis, which is a crucial mechanism in cancer treatment (Chen et al., 2013).

Mitochondrial Dysfunction and Bile Acid-Induced Cytotoxicity

In the context of mitochondrial dysfunction, apocholic acid has been implicated in studies examining the protective effects against bile acid-induced cytotoxicity. This research primarily focuses on understanding the role of mitochondrial involvement in cell death processes, particularly in response to specific bile acids. The interplay between different bile acids and their impact on mitochondrial membrane potential and ATP depletion is crucial in understanding the switch between apoptosis and necrosis, which has implications in conditions like liver diseases (Rolo et al., 2004).

Cellular Protection and Apoptosis Inhibition

Research involving apocholic acid also includes studies on its role in protecting cells against apoptosis. For instance, the taurine-conjugate of ursodeoxycholic acid, which is related to apocholic acid, has been shown to protect rat hepatocytes from bile acid-induced apoptosis. This protective mechanism is dependent on the activation of survival pathways and has significant implications in understanding and treating liver diseases (Schoemaker et al., 2004).

Safety And Hazards

For the safety and hazards of Apocholic acid, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Future Directions

The disorder of vitamin D metabolism may be related to cholesterol metabolism and bile acid biosynthesis . This study provided a basis for exploring the possible mechanism leading to abnormal vitamin D metabolism . Further studies are needed to explore the anti-inflammatory effects of MCC .

properties

IUPAC Name

(4R)-4-[(3R,5R,9R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-16,18,20-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,18-,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJTYEGVQBFZHI-IMPNNSMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2=C3CCC4CC(CCC4(C3CC(C12C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CCC2=C3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3C[C@@H]([C@]12C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214307
Record name Apocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apocholic acid

CAS RN

641-81-6
Record name Apocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apocholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apocholic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31615
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Record name Apocholic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Apocholic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APOCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZW7515V5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
420
Citations
A Lacassagne, NP Buu-Hoi, F Zajdela - Nature, 1961 - nature.com
THE production of cancer by bile acids is a topic of far-reaching interest, because of the natural occurrence and biosynthesis of these substances in the body and of their molecular …
Number of citations: 0 www.nature.com
M Miyata, Y Kitahara, K Takemoto - Polymer Bulletin, 1980 - Springer
… The crystals of apocholic acid inclusion complexes kept their original shapes and appearance during the polymerization. The apocholic acid-polymer inclusion complexes melted at higher …
Number of citations: 0 link.springer.com
M Miyata, Y Kitahara, Y Osaki, K Takemoto - … Inclusion Phenomena, and …, 1984 - Springer
… The crystals of apocholic acid canal complexes kept … apocholic acid under the condition studied. The methanol-insoluble solid or rubbery polymers after the extraction of apocholic acid …
Number of citations: 0 link.springer.com
M Miyata, K Okanishi, K Takemoto - Polymer journal, 1986 - researchgate.net
Inclusion polymerization is a unique way to obtain well-designed, tailor-made polymers."* Earlier, we found that deoxycholic acid (32, 12-dihydroxy-5ß-cholan-24-oic acid; DCA) and …
Number of citations: 0 www.researchgate.net
M Miyata, F Noma, K Okanishi, H Tsutsumi… - Inclusion Phenomena in …, 1987 - Springer
Inclusion polymerization is a unique one-dimensional polymerization which proceeds in a canal (channel) of inclusion compounds, and an excellent way for giving stereoregular …
Number of citations: 0 link.springer.com
K Takemoto, M Miyata - Molecular Crystals and Liquid Crystals, 1990 - Taylor & Francis
One-dimensional polymerization of conjugated diene and diyne monomers in channels of deoxycholic and apocholic acid inclusion compounds is discussed. The polymerization …
Number of citations: 0 www.tandfonline.com
H Tsutsumi, K Okanishi, M Miyata, K Takemoto - Synthetic Metals, 1987 - Elsevier
The inclusion polymerization of 1,3-butadiyne was studied at different temperatures, using deoxycholic acid and apocholic acid as the host molecules. The structure as well as the …
Number of citations: 0 www.sciencedirect.com
H Tsutsumi, M Miyata… - Journal of Polymer Science …, 1987 - Wiley Online Library
The inclusion polymerization of 1,3‐butadiyne was studied at different temperatures using deoxycholic acid and apocholic acid as the host molecules. The polymers that resulted consist …
Number of citations: 0 onlinelibrary.wiley.com
PE Hammann, GG Habermehl - Zeitschrift für Naturforschung B, 1987 - degruyter.com
… Photochemical Rearrangement, 12-Oxo-steroids, Apocholic Acid Derivatives … in acetone, a better way is the elimination of cholic acid with FeCl3/Si02 [5] to the 8,14-unsaturated …
Number of citations: 0 www.degruyter.com
M Mijata, Y Kitahara, K Takemoto - Die Makromolekulare …, 1983 - Wiley Online Library
… The preparation method of apocholic acid and the monomers as well as the procedure of forming apocholic acid-monomer canal complexes and their polymerization have been describ…
Number of citations: 0 onlinelibrary.wiley.com

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